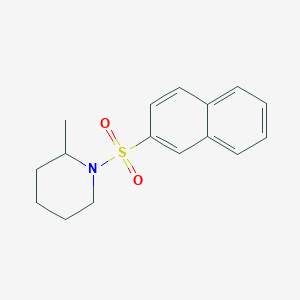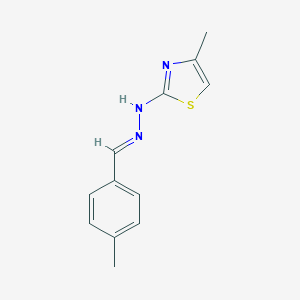![molecular formula C23H32N2O3S B255376 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B255376.png)
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves the activation of the 5-HT1A receptor. This receptor is a G protein-coupled receptor that is coupled to the inhibition of adenylyl cyclase and the activation of potassium channels. The activation of this receptor leads to a decrease in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to selectively activate the 5-HT1A receptor, which leads to a decrease in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, it has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It is a selective agonist of the 5-HT1A receptor, which allows for the specific activation of this receptor without affecting other receptors. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine. One of the most significant directions is the development of new analogs of this compound with improved solubility and pharmacokinetic properties. Additionally, this compound can be used as a tool to study the function of other serotonin receptors and their role in various physiological and pathological conditions. Furthermore, this compound can be studied for its potential use in the treatment of other psychiatric disorders such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, 1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the research on this compound, which can lead to the development of new therapeutic agents for the treatment of various psychiatric disorders.
Méthodes De Synthèse
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can be synthesized using different methods. One of the most commonly used methods involves the reaction of 1-(2-methoxyphenyl)piperazine with 1-(5-tert-butyl-2,3-dimethylphenyl)sulfonyl chloride in the presence of a base such as triethylamine. The reaction can be carried out in a solvent such as dichloromethane or acetonitrile at room temperature or under reflux conditions. The product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been studied for its potential use in various research applications. One of the most significant applications is in the field of neuroscience, where it has been used as a tool to study the function of serotonin receptors. This compound has been shown to selectively activate the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
Nom du produit |
1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine |
|---|---|
Formule moléculaire |
C23H32N2O3S |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
1-(5-tert-butyl-2,3-dimethylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C23H32N2O3S/c1-17-15-19(23(3,4)5)16-22(18(17)2)29(26,27)25-13-11-24(12-14-25)20-9-7-8-10-21(20)28-6/h7-10,15-16H,11-14H2,1-6H3 |
Clé InChI |
XYNKIAVYYAXRIA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
SMILES canonique |
CC1=CC(=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)
![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)
![isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255309.png)


![3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B255317.png)

![methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255319.png)


